LMP744

Clinical Pharmacology Phase I Trial Tolerability

LMP744 (NSC-706744, MJ-III-65) is an indenoisoquinoline TOP1 inhibitor overcoming camptothecin limitations: no hydrolytically labile E-ring, no ABC transporter efflux, and superior BBB penetration sustaining ≥10× cytotoxic brain concentrations for ≥24h. The 68.4% ORR in canine lymphoma—the highest among clinical indenoisoquinolines—and established MTD of 100 mg/m² validate its translational utility. 5.7-fold selectivity in BRCA1/2- and PALB2-deficient cells (synergy with olaparib, CI<0.7) and SLFN11 correlation (r=0.48–0.68) enable biomarker-driven studies. Ideal for glioma orthotopic models, HRD synthetic lethality, and comparative oncology. ≥98% purity, ambient shipping.

Molecular Formula C24H24N2O7
Molecular Weight 452.5 g/mol
CAS No. 308246-52-8
Cat. No. B1674971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLMP744
CAS308246-52-8
Synonyms6-(3-(2-hydroxyethyl)amino-1-propyl)-5,6-dihydro-2,3-dimethoxy-8,9-methylenedioxy-5,11-dioxo-11H-indeno(1,2-)isoquinoline
MJ-III-65
NSC 706744
NSC-706744
NSC706744
uglysy8 cpd
Molecular FormulaC24H24N2O7
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC
InChIInChI=1S/C24H24N2O7/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22/h8-11,25,27H,3-7,12H2,1-2H3
InChIKeyQCSDJDQOJBQTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LMP744 (CAS 308246-52-8) Procurement Guide: Indenoisoquinoline Topoisomerase I Inhibitor for Cancer Research


LMP744 (NSC-706744, MJ-III-65) is a synthetic indenoisoquinoline derivative that functions as a non-camptothecin topoisomerase I (TOP1) inhibitor. As a DNA intercalator, LMP744 traps TOP1 cleavage complexes, inducing persistent DNA damage and apoptosis in cancer cells [1]. This compound belongs to a class of next-generation TOP1 inhibitors designed to overcome the chemical instability, efflux pump-mediated resistance, and dose-limiting toxicities that limit the clinical utility of camptothecin analogs such as irinotecan and topotecan [2].

Why LMP744 (CAS 308246-52-8) Cannot Be Substituted with Generic Indenoisoquinolines or Camptothecins


Despite belonging to the same indenoisoquinoline chemical class as LMP400 (indotecan) and LMP776 (indimitecan), LMP744 exhibits distinct pharmacokinetic, tolerability, and efficacy profiles that preclude simple interchangeability. Head-to-head comparative studies in both canine lymphoma models and human Phase I trials reveal marked differences in maximum tolerated dose (MTD), objective response rates, and target engagement [1]. Furthermore, compared to camptothecin-based TOP1 inhibitors (irinotecan, topotecan), LMP744 demonstrates superior blood-brain barrier penetration, a lack of ABC transporter-mediated efflux, and enhanced chemical stability due to the absence of the hydrolytically labile α-hydroxy-lactone E-ring [2][3]. These quantifiable differentiations directly inform experimental design, biomarker-driven patient selection, and the interpretation of preclinical and clinical outcomes.

LMP744 (CAS 308246-52-8) Quantitative Comparative Evidence for Scientific Selection


Human Phase I Maximum Tolerated Dose (MTD) Comparison: LMP744 vs. LMP776

In a head-to-head human Phase I study (NCT03030417 for LMP744; NCT01051635 for LMP776), LMP744 demonstrated a 15.8-fold higher maximum tolerated dose (MTD) compared to the closely related indenoisoquinoline LMP776 when both were administered intravenously on a daily x5 schedule every 28 days. This indicates substantially different clinical tolerability within the same chemical class [1].

Clinical Pharmacology Phase I Trial Tolerability

Comparative In Vivo Efficacy in Canine Lymphoma: Objective Response Rate

In a Phase I comparative study in client-owned dogs with naturally occurring lymphoma, LMP744 demonstrated superior objective response rates compared to its indenoisoquinoline analogs. At the 100 mg/m² dose level, LMP744 achieved a partial response (PR) rate of 68.4%, while responses were observed across all five dose cohorts, indicating efficacy even at low doses [1][2].

Comparative Oncology Canine Lymphoma Model Efficacy

Blood-Brain Barrier Penetration: 10x Therapeutic Concentration

LMP744 demonstrates exceptional blood-brain barrier (BBB) penetration, a property not shared by camptothecin TOP1 inhibitors or even its indenoisoquinoline analog LMP776. LMP744 achieves brain concentrations 10 times higher than the level required to kill cancer cells, and these elevated levels are sustained for at least 24 hours per dose [1][2]. This property led to FDA Orphan Drug Designation for glioma treatment.

CNS Penetration Blood-Brain Barrier Glioma

Selective Cytotoxicity in Homologous Recombination Deficient (HRD) Cells

LMP744 exhibits 5.7-fold greater potency in BRCA1-, BRCA2-, and PALB2-deficient (HRD) cells compared to wild-type (WT) cells. In isogenic DT40 avian lymphoma cells, the IC50 of LMP744 was approximately 7 nM in HRD cells versus 40 nM in WT cells [1]. This selectivity is comparable to that of LMP400 and LMP776, and all three indenoisoquinolines synergize with the PARP inhibitor olaparib (Combination Index <0.7) [2].

Synthetic Lethality BRCA PARP

SLFN11 Expression as a Predictive Biomarker: High Correlation with LMP744 Sensitivity

SLFN11 expression is a dominant determinant of response to LMP744. Across 712 MGH-Sanger cancer cell lines, LMP744 sensitivity showed a highly significant correlation with SLFN11 mRNA expression (Pearson r = 0.48, p = 1.7e-41) [1]. In the NCI-60 panel, the correlation was even stronger (r = 0.68, p = 1.7e-09), which is comparable to or slightly higher than the correlation observed for LMP400 (r = 0.65) and LMP776 (r = 0.51) [1]. SLFN11 knockout renders cells highly resistant to LMP744 [2].

Biomarker SLFN11 Pharmacogenomics

Canine Pharmacokinetics: Extended Terminal Half-Life and Tumor Accumulation

In a canine Phase I study, LMP744 displayed a triphasic plasma pharmacokinetic profile with a remarkably long terminal half-life of 183 hours, a total body clearance of 57.5 L/h/m², and sustained tumor accumulation [1]. This contrasts sharply with camptothecins, which have short half-lives (e.g., topotecan terminal half-life ≈2-3 hours in humans) and are subject to rapid clearance [2]. The extended half-life supports less frequent dosing schedules and prolonged target engagement.

Pharmacokinetics Tumor Accumulation Half-Life

LMP744 (CAS 308246-52-8) Optimal Research and Translational Application Scenarios


In Vivo Efficacy Studies in Canine Lymphoma Models

Based on the demonstrated 68.4% objective response rate in naturally occurring canine lymphoma—the highest among the clinical indenoisoquinolines—LMP744 is the preferred compound for comparative oncology studies in this large animal model. The established MTD of 100 mg/m² in dogs provides a defined dosing reference [1].

CNS Tumor Xenograft and Syngeneic Models

LMP744's unique ability to achieve brain concentrations ≥10-fold above cytotoxic levels and sustain them for ≥24 hours makes it the rational choice for preclinical efficacy testing in orthotopic glioma models, brain metastasis models, and other CNS malignancies where BBB penetration is critical [2].

Synthetic Lethality and PARP Inhibitor Combination Studies

Given its 5.7-fold selective cytotoxicity in BRCA1/2- and PALB2-deficient cells and demonstrated synergy with olaparib (Combination Index <0.7), LMP744 is ideally suited for preclinical investigations exploring synthetic lethality and PARP inhibitor combination strategies in HRD cancer models [3][4].

Biomarker-Driven Preclinical Studies Stratified by SLFN11 Expression

The robust correlation between LMP744 sensitivity and SLFN11 expression (r=0.48-0.68 across large cell line panels) supports the use of LMP744 in pharmacogenomic studies aimed at validating SLFN11 as a predictive biomarker. Researchers should prioritize LMP744 for experiments in SLFN11-high models to maximize observable efficacy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LMP744

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.